molecular formula C17H23N5O3 B2977543 4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034500-35-9

4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2977543
CAS No.: 2034500-35-9
M. Wt: 345.403
InChI Key: OTNNWAZSHUPCFO-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 2,6-dimethyl-substituted pyrimidine core linked via an ether bond to a piperidin-3-yl group. The piperidine moiety is further functionalized with a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group. The methoxy and methyl groups on the pyrazole ring may enhance metabolic stability and solubility compared to bulkier substituents like phenyl groups, while the pyrimidine core could contribute to binding interactions through hydrogen bonding or π-stacking .

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-11-8-15(19-12(2)18-11)25-13-6-5-7-22(9-13)17(23)14-10-21(3)20-16(14)24-4/h8,10,13H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNNWAZSHUPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the pyrimidine ring: The final step involves the reaction of the intermediate with a pyrimidine derivative under basic conditions, often using potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: The major product is often the corresponding carboxylic acid derivative.

    Reduction: The major product is typically the corresponding alcohol derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Pyrimidine-Pyrazole Family

The compound shares structural homology with pyrimidine-pyrazole hybrids reported in older pharmacological studies. For example, 1,6-dihydro-4-phenyl-5-(3,5-diphenyl-1-pyrazolyl)pyrimidines (e.g., compounds 7 in ) feature a pyrimidine core linked to a diphenyl-substituted pyrazole. Key differences include:

  • Substituent Profile : The target compound has 2,6-dimethyl groups on the pyrimidine and a methoxy/methyl-substituted pyrazole, whereas analogues like 7 in have phenyl groups at the pyrimidine’s 4-position and 3,5-diphenyl groups on the pyrazole.

Key Findings :

  • The diphenyl-pyrazole derivatives in demonstrated broad activity (antipyretic, anti-inflammatory, antiplatelet) but also weak off-target effects (analgesic, antiarrhythmic).
  • The target compound’s smaller substituents (methoxy, methyl) may reduce off-target binding, enhancing selectivity for specific pathways. However, direct comparative data are lacking.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Diphenyl-Pyrazole Analogues
LogP (lipophilicity) Estimated ~2.5 (moderate) Higher (~3.5–4.0 due to phenyl groups)
Solubility Likely improved (polar methoxy group) Poor (lipophilic diphenyl groups)
Metabolic Stability Potentially higher (stable ether bonds) Lower (prone to oxidative metabolism)

The target compound’s design likely addresses pharmacokinetic limitations of older analogues, such as poor solubility and metabolic instability.

Biological Activity

The compound 4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine core substituted with a piperidine and pyrazole moiety. Its molecular formula is C17H21N4O3C_{17}H_{21}N_4O_3, with a molecular weight of approximately 364.8 g/mol. The presence of the methoxy group and the carbonyl functionality is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases, which are involved in inflammatory pathways .
  • Antimicrobial Properties : Studies indicate that derivatives containing the pyrazole ring exhibit significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus.
  • Anti-inflammatory Effects : Research has demonstrated that related compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6 production
Enzyme InhibitionPotential COX and lipoxygenase inhibitors

Case Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including those similar to our compound, which showed promising anti-inflammatory effects in vitro. The compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Study 2: Antimicrobial Efficacy

Burguete et al. reported the synthesis of novel pyrazole derivatives that displayed significant antimicrobial activity against various pathogens. One compound showed particularly potent activity against Klebsiella pneumoniae, highlighting the importance of the piperidine moiety in enhancing bioactivity .

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